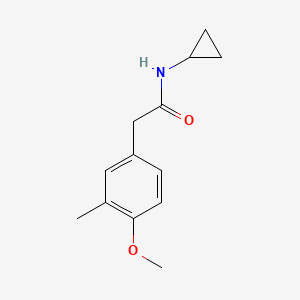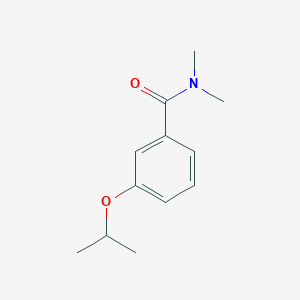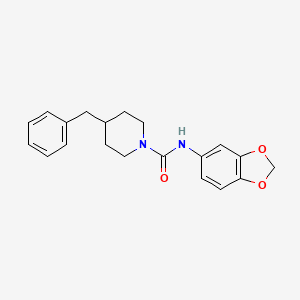![molecular formula C11H14F2N2O4S2 B5313448 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5313448.png)
1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine is a synthetic organic compound characterized by the presence of both sulfonyl and piperazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzenesulfonyl chloride and 4-methylsulfonylpiperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.
Catalysts and Reagents: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,5-difluorobenzenesulfonyl chloride is added dropwise to a solution of 4-methylsulfonylpiperazine in the chosen solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. This may involve:
Continuous Flow Reactors: To enhance reaction rates and yields.
Automated Systems: For precise control of reaction conditions.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, although this is less common due to the stability of the sulfonyl groups.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: Used as a tool compound to study the effects of sulfonyl groups on biological activity.
Materials Science: Explored for its potential use in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl groups can form strong hydrogen bonds or electrostatic interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,4-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine
- 1-[(2,5-dichlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine
- 1-[(2,5-difluorophenyl)sulfonyl]-4-(ethylsulfonyl)piperazine
Uniqueness
1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. The combination of difluorophenyl and sulfonyl groups provides a distinct chemical profile that can be advantageous in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O4S2/c1-20(16,17)14-4-6-15(7-5-14)21(18,19)11-8-9(12)2-3-10(11)13/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJZMNJPKJNEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one hydrochloride](/img/structure/B5313381.png)


![methyl 2-[(2-cyano-3-{2-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5313388.png)
![2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(ETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B5313399.png)
![Ethyl (2Z)-2-{[5-(2,5-dichlorophenyl)furan-2-YL]methylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B5313411.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5313417.png)
![2-{4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]piperidin-1-yl}propanamide](/img/structure/B5313425.png)
![[1-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,5-dihydro-1H-pyrrol-2-yl]methanol](/img/structure/B5313435.png)
![4-methyl-6-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]-1,3-benzothiazol-2-amine](/img/structure/B5313442.png)
![(2Z)-2-(1H-benzimidazol-2-yl)-3-[2,4-bis(propan-2-yloxy)phenyl]prop-2-enenitrile](/img/structure/B5313455.png)
![N,N-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-sulfonamide](/img/structure/B5313463.png)
![N-(3-chloro-2-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B5313470.png)
